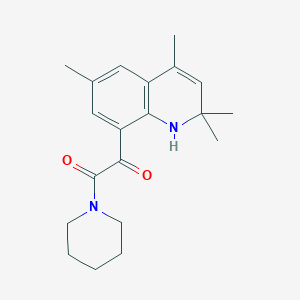![molecular formula C20H24N2O3S B14940352 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14940352.png)
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-methoxyphenyl-2-oxoethyl intermediate: This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate reagent such as ethyl acetoacetate under basic conditions.
Synthesis of the tetrahydro-2H-thiopyran-4-yl intermediate: This involves the cyclization of a suitable precursor, such as 4-(1H-pyrrol-1-yl)butan-1-ol, using a sulfur source and a cyclization agent.
Coupling of the intermediates: The final step involves coupling the two intermediates under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. Potential pathways include:
Enzyme inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA interaction: Binding to DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
- N-[2-(4-hydroxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- N-[2-(4-chlorophenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- N-[2-(4-nitrophenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is unique due to the presence of both methoxy and pyrrole groups, which can impart distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C20H24N2O3S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-25-17-6-4-16(5-7-17)18(23)15-21-19(24)14-20(8-12-26-13-9-20)22-10-2-3-11-22/h2-7,10-11H,8-9,12-15H2,1H3,(H,21,24) |
InChIキー |
OXLCUWDEPHFRMT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CC2(CCSCC2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14940270.png)
![ethyl 2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B14940274.png)
![2-methyl-5-(naphthalen-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14940282.png)

![4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940292.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14940298.png)
![ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14940305.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14940308.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940310.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B14940316.png)
![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940322.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide](/img/structure/B14940333.png)
![2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14940334.png)
![8-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14940347.png)
